Fmoc-L-4-Phosphonomethylphenylalanine

Peptide Synthesis SPPS Fmoc Chemistry

Researchers requiring phosphatase-stable phosphotyrosine peptides often face rapid dephosphorylation of native pTyr in cellular assays. Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) overcomes this via a non-hydrolyzable methylene bridge, conferring complete phosphatase resistance. • Enables SPPS of stable SH2 domain antagonists and PTP substrate-trapping probes. • Moderate affinity (IC₅₀ ~200 μM vs. PTP1B) facilitates physiological substrate identification. • Cost-effective building block for high-throughput phosphonopeptide library synthesis. • ≥98% purity; store at 0-8°C, ships ambient.

Molecular Formula C25H24NO7P
Molecular Weight 481.4 g/mol
CAS No. 229180-64-7
Cat. No. B556959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-4-Phosphonomethylphenylalanine
CAS229180-64-7
SynonymsFmoc-4-(phosphonomethyl)-L-phenylalanine
Molecular FormulaC25H24NO7P
Molecular Weight481.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O
InChIInChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1
InChIKeyOBRYXGOVBZKHLL-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Pmp-OH: Phosphatase-Resistant Building Block


Fmoc-L-4-Phosphonomethylphenylalanine (CAS 229180-64-7), also known as Fmoc-Pmp-OH, is a protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). It is widely utilized as a building block for introducing the non-hydrolyzable phosphotyrosine (pTyr) mimetic, 4-phosphonomethylphenylalanine (Pmp), into synthetic peptides . As a phosphonate-based analog of pTyr, Pmp replaces the hydrolytically labile phosphate ester oxygen with a stable methylene (-CH₂-) bridge, conferring complete resistance to cellular phosphatases [1]. This compound is a key intermediate for researchers studying signal transduction, developing kinase or phosphatase inhibitors, and creating stable tools for biochemical assays where phosphorylation status is critical .

Fmoc-Pmp-OH vs. Other pTyr Analogs


Substituting Fmoc-L-4-Phosphonomethylphenylalanine with other phosphotyrosine mimetics or native phosphotyrosine is not a trivial decision due to fundamental differences in physicochemical and biological properties. For instance, the common Fmoc-F₂Pmp-OH (CAS 160751-44-0) offers a different pKa that more closely mimics native pTyr, but its enhanced acidity can lead to significantly different, and not always beneficial, biological activity, such as a 1000-fold difference in inhibitory potency compared to Pmp in certain assays [1]. Conversely, using a native Fmoc-Tyr(PO₃H₂)-OH results in a peptide that is rapidly dephosphorylated by cellular phosphatases, rendering it unstable for many in vitro and in vivo studies [2]. Therefore, the choice of mimetic directly impacts experimental outcomes and must be based on the specific requirements of the biological system under investigation.

Fmoc-Pmp-OH Performance Benchmarks


Fmoc-SPPS Compatibility

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) was specifically designed with orthogonal protecting groups (Fmoc on the amine, tert-butyl esters on the phosphonate) to be fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) [1]. This is in contrast to earlier, unprotected Pmp derivatives which required significant synthetic manipulation and were not suitable for direct incorporation into peptides using Fmoc protocols [1]. The Fmoc group allows for standard, base-catalyzed deprotection and chain elongation, while the tert-butyl protected phosphonate is stable to these conditions and is cleanly removed during the final acidolytic cleavage step, ensuring high purity and yield of the target peptide [2].

Peptide Synthesis SPPS Fmoc Chemistry

Phosphatase Resistance vs. Native pTyr

A fundamental advantage of Fmoc-Pmp-OH-derived peptides is their complete resistance to dephosphorylation by protein tyrosine phosphatases (PTPs). Native phosphotyrosine (pTyr)-containing peptides are rapidly hydrolyzed by these enzymes, severely limiting their utility in biological assays. In contrast, the Pmp residue, where the labile phosphate ester oxygen is replaced by a methylene group, acts as a competitive, non-hydrolyzable inhibitor [1]. This property is distinct from other analogs like thiophosphotyrosine, which has been demonstrated to be hydrolyzable by PTPases, making Pmp a more stable tool [1].

Phosphatase Resistance Signal Transduction Inhibitor Stability

PTP1B Inhibition: Pmp vs. F₂Pmp

In a study evaluating linear peptides based on the EGFR 988-993 sequence, the Pmp-containing peptide inhibited protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 200 μM. This is a stark contrast to the analogous peptide containing the difluorophosphonomethylphenylalanine (F₂Pmp) mimetic, which exhibited a potent IC₅₀ of 0.2 μM [1]. This 1000-fold difference in inhibitory potency demonstrates that while both are phosphatase-resistant, their bioactivity profiles are vastly different. A third mimetic, O-malonyltyrosine (OMT), showed an intermediate IC₅₀ of 10 μM [1].

PTP1B Enzyme Inhibition Drug Discovery

SH2 Domain Binding Affinity Retention

In the context of the Grb2 SH2 domain-binding peptide, replacing the native phosphotyrosine (pTyr) with a Pmp residue results in a measurable but not prohibitive loss of binding affinity. Specifically, a Pmp-containing peptide (P8) underwent a 5- to 6-fold loss in affinity compared to the parent pTyr-containing peptide (P1) [1]. This contrasts with the binding affinity of similar peptides incorporating other mimetics like F₂Pmp, which have been shown in other SH2 domains to bind with high (0.2- to 5-fold) relative affinity compared to pTyr [2].

SH2 Domain Binding Affinity Grb2

Cost-Effectiveness vs. F₂Pmp Analogs

While Fmoc-F₂Pmp-OH (CAS 160751-44-0) is a superior pTyr mimetic in terms of pKa and often binding affinity, its synthesis is more complex and its commercial cost is substantially higher. Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is widely available from multiple reputable vendors at a lower cost per gram, making it a more practical and economical choice for many applications . The price differential can be significant, positioning Fmoc-Pmp-OH as the preferred reagent for large-scale syntheses or initial screening campaigns where the enhanced properties of F₂Pmp are not required .

Procurement Cost-Effectiveness Building Block

Fmoc-Pmp-OH Research Applications


Stable Peptides for Cellular Signaling

The primary application for Fmoc-L-4-Phosphonomethylphenylalanine is the Fmoc-SPPS of peptides containing the non-hydrolyzable Pmp residue. These peptides are ideal for probing cellular signaling pathways where native pTyr-containing peptides would be rapidly dephosphorylated by endogenous phosphatases [1]. For example, a Pmp-containing peptide can be used as a stable inhibitor of SH2 domain-mediated protein-protein interactions, allowing for sustained disruption of pathways like Grb2/Sos/Ras, leading to more robust and interpretable cellular phenotypes [2].

Substrate-Trapping Mutants & Assay Reagents

The Pmp residue, offering high stability with moderate binding affinity, is particularly well-suited for creating 'substrate-trapping' mutants of protein tyrosine phosphatases (PTPs) or for developing affinity reagents [1]. Unlike the potent inhibitor F₂Pmp, Pmp's lower affinity (e.g., 200 μM IC₅₀ vs. 0.2 μM for F₂Pmp against PTP1B) makes it a superior tool for identifying physiological substrates of PTPs, as it can bind and protect substrates without completely shutting down enzyme activity or causing off-target effects [2].

Phosphonopeptide Libraries for HTS

Due to its lower cost and wide availability compared to other fluorinated pTyr mimetics like F₂Pmp, Fmoc-L-4-Phosphonomethylphenylalanine is the preferred building block for synthesizing large libraries of phosphatase-stable phosphonopeptides for high-throughput screening (HTS) campaigns [1]. Researchers can economically explore sequence space around a phosphotyrosine motif to identify hits against SH2 domains, PTB domains, or PTPs, reserving more expensive, high-performance mimetics for later-stage hit-to-lead optimization [2].

Structural Biology of pTyr-Mediated Complexes

The Pmp residue serves as an excellent isostere of pTyr for X-ray crystallography and NMR studies. Its phosphatase resistance ensures the peptide ligand remains intact throughout the lengthy crystallization or data acquisition process, and the 5- to 6-fold reduction in binding affinity compared to pTyr is often acceptable for obtaining high-resolution structural information [1]. This allows for detailed analysis of the binding interface and the role of the phosphorylated residue in stabilizing the protein-protein complex, providing critical insights for structure-based drug design [2].

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